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Compound of Interest

Compound Name: 4-Fluoro-1H-imidazole

Cat. No.: B020599 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
4-Fluoro-1H-imidazole is a fluorinated heterocyclic compound that has garnered increasing

interest as a versatile building block in organic synthesis, particularly in the fields of medicinal

chemistry and materials science. The introduction of a fluorine atom onto the imidazole ring

significantly alters the molecule's physicochemical properties, including its electronic

characteristics, lipophilicity, and metabolic stability. These modifications can lead to enhanced

biological activity and improved pharmacokinetic profiles in drug candidates. This technical

guide provides a comprehensive overview of the synthesis, properties, and reactivity of 4-
fluoro-1H-imidazole, complete with experimental protocols and data to facilitate its application

in research and development.

Physicochemical and Spectroscopic Data
The unique properties of 4-Fluoro-1H-imidazole are summarized below. These tables provide

a quick reference for its physical characteristics and expected spectroscopic data.

Table 1: Physical and Chemical Properties of 4-Fluoro-1H-imidazole

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b020599?utm_src=pdf-interest
https://www.benchchem.com/product/b020599?utm_src=pdf-body
https://www.benchchem.com/product/b020599?utm_src=pdf-body
https://www.benchchem.com/product/b020599?utm_src=pdf-body
https://www.benchchem.com/product/b020599?utm_src=pdf-body
https://www.benchchem.com/product/b020599?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

Molecular Formula C₃H₃FN₂ [1]

Molecular Weight 86.07 g/mol [1]

Appearance
White to off-white solid/powder

to crystal
[2]

Melting Point 105.0 to 109.0 °C

Purity >97.0% (GC)

CAS Number 30086-17-0 [1][2]

Table 2: Expected Spectroscopic Data for 4-Fluoro-1H-imidazole
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Technique
Expected Peaks and

Assignments
Reference/Notes

¹H NMR

Expected signals for the

imidazole ring protons.

Chemical shifts will be

influenced by the fluorine

substituent.

Based on analysis of similar

imidazole derivatives.[3][4]

¹³C NMR

Expected signals for the three

carbon atoms of the imidazole

ring. The carbon bearing the

fluorine atom will show a

characteristic large coupling

constant (¹JCF).

Based on analysis of similar

imidazole derivatives.[3]

¹⁹F NMR
A single resonance is expected

for the fluorine atom.

IR Spectroscopy (cm⁻¹)

Expected peaks corresponding

to N-H stretching, C-H

stretching, C=C and C=N ring

stretching, and C-F stretching.

Based on analysis of 4-(4-

fluoro-phenyl)-1H-imidazole.[5]

[6]

Mass Spectrometry [M+H]⁺ at m/z = 87.0357 Calculated

Synthesis of 4-Fluoro-1H-imidazole
The most direct method for the synthesis of 4-fluoro-1H-imidazole is the electrophilic

fluorination of imidazole. The following protocol is a general procedure based on the use of

Selectfluor™ as the fluorinating agent.

Experimental Protocol: Direct Fluorination of Imidazole
Materials:

Imidazole
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Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane

bis(tetrafluoroborate))

Anhydrous Acetonitrile (MeCN)

Dichloromethane (CH₂Cl₂)

Water (H₂O)

Sodium Sulfate (Na₂SO₄)

Silica Gel for column chromatography

Ethyl Acetate (EtOAc) and Hexanes for chromatography

Procedure:

To a stirred solution of imidazole (1.0 equivalent) in anhydrous acetonitrile, add Selectfluor™

(1.5 equivalents).

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is completely consumed.

Upon completion, add water to the reaction mixture and extract with dichloromethane.

Separate the organic layer and dry it over anhydrous sodium sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a gradient of

ethyl acetate in hexanes to yield 4-fluoro-1H-imidazole.
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Synthesis of 4-Fluoro-1H-imidazole
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Figure 1: General workflow for the synthesis of 4-Fluoro-1H-imidazole.

4-Fluoro-1H-imidazole as a Building Block in
Organic Synthesis
4-Fluoro-1H-imidazole is a valuable precursor for the synthesis of more complex molecules.

The imidazole ring can undergo various transformations, such as N-alkylation and cross-

coupling reactions, to introduce diverse functionalities.

N-Alkylation
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The nitrogen atoms of the imidazole ring can be alkylated to introduce various substituents,

which is a common strategy in drug design to modulate physicochemical properties.

Materials:

4-Fluoro-1H-imidazole

Alkylating agent (e.g., alkyl halide)

Base (e.g., Potassium Carbonate, K₂CO₃)

Anhydrous Acetonitrile (MeCN)

Ethyl Acetate (EtOAc)

Water and Brine

Procedure:

To a suspension of 4-fluoro-1H-imidazole (1.0 equivalent) and potassium carbonate (2.0

equivalents) in anhydrous acetonitrile, add the alkylating agent (1.2 equivalents) at room

temperature.

Stir the reaction mixture until TLC analysis indicates the completion of the reaction.

Filter the solid and wash with acetonitrile.

Combine the filtrates and concentrate under reduced pressure.

Dissolve the residue in ethyl acetate, wash with water and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N-

alkylated product, which can be further purified by column chromatography if necessary.

Suzuki-Miyaura Cross-Coupling
While the C-F bond is generally strong, the imidazole ring can be pre-functionalized (e.g., with

a bromine or iodine atom) to enable palladium-catalyzed cross-coupling reactions like the

Suzuki-Miyaura coupling. Alternatively, under specific conditions, direct C-H activation of the
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fluorinated imidazole could be envisioned. The following is a general protocol for a Suzuki-

Miyaura coupling of a halo-imidazole derivative.

Materials:

N-Protected 4-fluoro-5-halo-1H-imidazole (e.g., bromo or iodo derivative)

Arylboronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., Potassium Carbonate, K₂CO₃)

1,4-Dioxane and Water

Procedure:

In a reaction vessel, combine the N-protected 4-fluoro-5-halo-1H-imidazole (1.0 equivalent),

arylboronic acid (1.5 equivalents), and potassium carbonate (2.0 equivalents).

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1).

Add the palladium catalyst (e.g., 0.05 equivalents).

Heat the reaction mixture (e.g., to 100 °C) and stir until the starting material is consumed as

monitored by TLC or LC-MS.

Cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the solution and purify the residue by flash column chromatography to obtain

the desired coupled product.
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Reactions of 4-Fluoro-1H-imidazole as a Building Block
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Figure 2: Potential synthetic pathways utilizing 4-Fluoro-1H-imidazole.

Applications in Medicinal Chemistry
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The imidazole scaffold is a well-known privileged structure in medicinal chemistry, appearing in

numerous approved drugs. The introduction of fluorine can enhance several key properties:

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism,

increasing the half-life of a drug.

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with

biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially

increasing binding affinity and potency.[3]

Lipophilicity: Strategic placement of fluorine can modulate a molecule's lipophilicity, which is

crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

4-Fluoro-1H-imidazole and its derivatives have shown potential in various therapeutic areas,

including as antimicrobial and anticancer agents.[3] For instance, fluorinated imidazoles can

act as inhibitors of enzymes like tyrosine kinases, which are implicated in cancer progression.

[3]

Conclusion
4-Fluoro-1H-imidazole is a valuable and versatile building block for organic synthesis. Its

straightforward synthesis via direct fluorination and the reactivity of the imidazole core allow for

the creation of a diverse range of complex molecules. The unique properties imparted by the

fluorine atom make it a particularly attractive synthon for the development of novel

pharmaceuticals and advanced materials. This guide provides the foundational data and

experimental protocols to encourage and facilitate the broader application of 4-fluoro-1H-
imidazole in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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